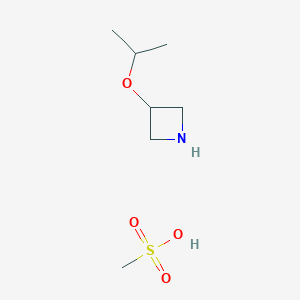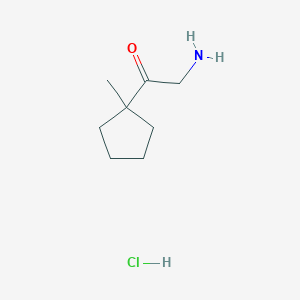![molecular formula C12H16ClNO3 B6602539 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide CAS No. 61429-53-6](/img/structure/B6602539.png)
2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide (2-Cl-N-2,4-DMPEA) is an organic compound that is used in scientific research. It is a colorless liquid with a molecular weight of 255.73 g/mol. 2-Cl-N-2,4-DMPEA is a derivative of acetamide, a type of amide, and is produced by reacting 2-chloroethanol with 2,4-dimethoxyphenylacetic acid. 2-Cl-N-2,4-DMPEA has a number of scientific applications and is used in laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
2-Cl-N-2,4-DMPEA is used in scientific research to study its biochemical and physiological effects. It has been found to exhibit anticonvulsant activity in animal models of epilepsy, and has been studied for its potential use in the treatment of anxiety and depression. It has also been used to study its effects on the central nervous system, and its ability to alter the activity of certain neurotransmitters.
作用機序
The exact mechanism of action of 2-Cl-N-2,4-DMPEA is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and serotonin. It is thought to increase the activity of GABA, which is an inhibitory neurotransmitter, and to decrease the activity of serotonin, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects
2-Cl-N-2,4-DMPEA has been found to have a number of biochemical and physiological effects. In animal models, it has been found to have anticonvulsant activity, and it has also been studied for its potential use in the treatment of anxiety and depression. It has also been found to modulate the activity of certain neurotransmitters, such as GABA and serotonin.
実験室実験の利点と制限
The use of 2-Cl-N-2,4-DMPEA in laboratory experiments has some advantages and limitations. One of the main advantages is its relatively low cost, which makes it a cost-effective choice for research purposes. Additionally, its use in lab experiments is relatively safe, as it does not cause any significant adverse effects. However, its effects on the central nervous system are not yet fully understood, and more research is needed to better understand its mechanism of action.
将来の方向性
In order to further explore the potential of 2-Cl-N-2,4-DMPEA, there are a number of future directions that could be pursued. These include further research into its effects on the central nervous system, its potential use in the treatment of anxiety and depression, and its ability to modulate the activity of certain neurotransmitters. Additionally, more research could be done to better understand its mechanism of action, and to identify any potential side effects. Finally, further research could be done to explore the potential of 2-Cl-N-2,4-DMPEA for use in other applications, such as in the treatment of other neurological disorders.
合成法
2-Cl-N-2,4-DMPEA is synthesized by reacting 2-chloroethanol with 2,4-dimethoxyphenylacetic acid. The reaction is carried out in an inert atmosphere at a temperature of 40-60°C in anhydrous acetone. The reaction is complete within 2-3 hours. The product is then isolated by filtration and dried.
特性
IUPAC Name |
2-chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-10-4-3-9(11(7-10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQQXGTFMENKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542777 |
Source


|
| Record name | 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61429-53-6 |
Source


|
| Record name | 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602469.png)
![2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid](/img/structure/B6602483.png)
![[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B6602484.png)





![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)